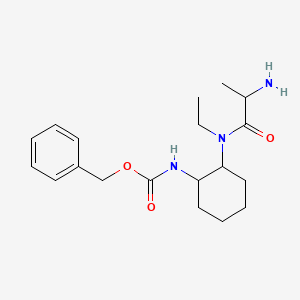
Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexyl ring, and an amino-propanamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with an appropriate amine to form the carbamate. The reaction conditions often require the presence of a base, such as potassium carbonate, and an organic solvent like methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog with a similar carbamate structure but lacking the cyclohexyl and amino-propanamido groups.
Carboxybenzyl (CBz) carbamate: Another related compound used as a protecting group in peptide synthesis.
Uniqueness
Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate is unique due to its complex structure, which imparts specific chemical and biological properties. Its ability to act as a protecting group, along with its potential therapeutic applications, sets it apart from simpler carbamates .
Properties
Molecular Formula |
C19H29N3O3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
benzyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate |
InChI |
InChI=1S/C19H29N3O3/c1-3-22(18(23)14(2)20)17-12-8-7-11-16(17)21-19(24)25-13-15-9-5-4-6-10-15/h4-6,9-10,14,16-17H,3,7-8,11-13,20H2,1-2H3,(H,21,24) |
InChI Key |
AFDOFWRFUWJJQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















